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molecular formula C12H10F3NO2S B1624832 (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol CAS No. 444615-64-9

(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol

Cat. No. B1624832
M. Wt: 289.28 g/mol
InChI Key: IUZSDFXHPXEGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449468B2

Procedure details

To a suspension of lithium aluminum hydride (0.14wt) in THF (3.4vols), add a solution of the diethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4,5-dicarboxylate (1.0wt, 1.0eq), dissolved in THF (2vols) at a rate such that the temperature of the reaction mixture is maintained at below −10° C. The addition time is 1.5-3.0hr. After the addition is complete, stir the reaction mixture at ambient temperature for 18h. Quench the reaction by adding aqueous 16% sulfuric acid (2.4vols). Charge ethyl acetate (5vols) with stirring to the reaction mixture followed with water (5vols). Filter the resulting two phase mixture through celite (0.4wt). Separate the layers and wash the organic layer with water (4×4vols) and with brine (2×4vol). Reduce the total volume of the reaction mixture via vacuum distillation to leave the solid suspended in ethyl acetate (1-1.5vols). Dilute the slurry with dichloromethane (5vols) and stir the suspension for at least 6h. Filter the tan-colored solid. Wash the wet cake with dichloromethane (2vols) and dry the wet cake at 45° C. under mild vacuum to afford the title compound as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Type
solvent
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
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reactant
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Name
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Reaction Step Five
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Type
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:31])([F:30])[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][C:17]([C:25](OCC)=[O:26])=[C:18]([C:20](OCC)=[O:21])[N:19]=2)=[CH:11][CH:10]=1.S(=O)(=O)(O)O.O>C1COCC1.C(OCC)(=O)C.ClCCl>[OH:26][CH2:25][C:17]1[S:16][C:15]([C:12]2[CH:11]=[CH:10][C:9]([C:8]([F:31])([F:30])[F:7])=[CH:14][CH:13]=2)=[N:19][C:18]=1[CH2:20][OH:21] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1SC(=C(N1)C(=O)OCC)C(=O)OCC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
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Name
Quantity
0 (± 1) mol
Type
solvent
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Name
Quantity
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Type
solvent
Smiles
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Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the reaction mixture at ambient temperature for 18h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at below −10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Filter the resulting two phase mixture through celite (0.4wt)
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with water (4×4vols)
DISTILLATION
Type
DISTILLATION
Details
Reduce the total volume of the reaction mixture via vacuum distillation
CUSTOM
Type
CUSTOM
Details
to leave the solid
STIRRING
Type
STIRRING
Details
stir the suspension for at least 6h
FILTRATION
Type
FILTRATION
Details
Filter the tan-colored solid
WASH
Type
WASH
Details
Wash the wet cake with dichloromethane (2vols)
CUSTOM
Type
CUSTOM
Details
dry the wet cake at 45° C. under mild vacuum

Outcomes

Product
Details
Reaction Time
2.25 (± 0.75) h
Name
Type
product
Smiles
OCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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